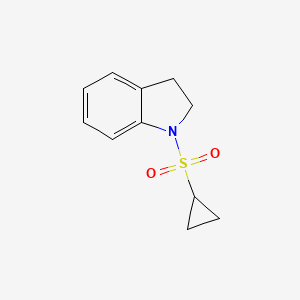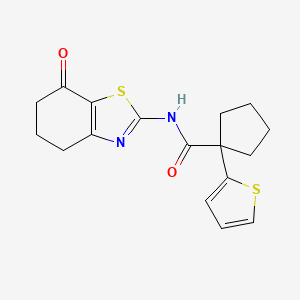![molecular formula C21H21N3O2S B6581606 N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206998-70-0](/img/structure/B6581606.png)
N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains functional groups common in pharmaceutical compounds . It includes a phenylethyl carbamoyl group and a thiophen-3-yl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. It’s important to note that the exact structure could greatly influence the compound’s properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mécanisme D'action
The mechanism of action of NPE-TPA is not fully understood. However, it is believed that the compound binds to the enzyme or protein of interest and inhibits its activity. Additionally, it is thought that NPE-TPA may interact with other molecules in the cell, such as DNA, to modulate its effects.
Biochemical and Physiological Effects
NPE-TPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. Additionally, NPE-TPA has been shown to inhibit the enzyme glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism. Furthermore, NPE-TPA has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
NPE-TPA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, there are also some limitations to using NPE-TPA in laboratory experiments. For example, the compound is relatively expensive to synthesize and the synthesis process can be time consuming. Additionally, the compound is not water soluble, which can limit its use in certain experiments.
Orientations Futures
In the future, NPE-TPA could be used to develop more effective drugs for treating various diseases. Additionally, the compound could be used to develop new methods for regulating gene expression. Furthermore, NPE-TPA could be used to develop new methods for targeting specific proteins and enzymes in order to modulate their activity. Finally, the compound could be used to develop new methods for studying the biochemical and physiological effects of small molecules.
Méthodes De Synthèse
NPE-TPA can be synthesized using a variety of methods, including the reaction of 2-phenylethylcarbamoyl chloride with 4-thiophene-3-ylphenylacetamide. This reaction produces the desired compound in high yields. Additionally, NPE-TPA can be synthesized using a palladium-catalyzed cross-coupling reaction between 4-thiophene-3-ylphenylacetamide and 2-phenylethylcarbamoyl bromide.
Applications De Recherche Scientifique
NPE-TPA has been studied for its potential applications in various scientific fields. It has been used as an inhibitor of enzymes, a ligand for proteins, and a drug for treating various diseases. For example, NPE-TPA has been studied as an inhibitor of the enzyme dihydrofolate reductase. It has also been studied as a ligand for the protein c-Myc, which is involved in the regulation of gene expression. Additionally, NPE-TPA has been studied as a potential drug for treating cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
N-[2-(2-phenylethylcarbamoylamino)-4-thiophen-3-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15(25)23-19-8-7-17(18-10-12-27-14-18)13-20(19)24-21(26)22-11-9-16-5-3-2-4-6-16/h2-8,10,12-14H,9,11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVOYKCAQICRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581527.png)

![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581551.png)
![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)